Hexadecyltriphenylphosphonium bromide
Description
Hexadecyltriphenylphosphonium bromide (HTPPB, C₁₆H₃₃P(C₆H₅)₃⁺Br⁻) is a quaternary phosphonium salt with a 16-carbon alkyl chain and three phenyl groups attached to a central phosphorus atom. Its unique structure confers versatile applications:
- Corrosion Inhibition: Acts as a mixed-type inhibitor for mild steel in acidic media, achieving 99.1% efficiency at 0.07 mM via chemisorption and physisorption .
- Organic Synthesis: Serves as a phase-transfer catalyst in Wittig reactions to synthesize alkenes (e.g., (Z)-7-tricosene) and branched alkanes (e.g., 11-methylheptacosane) .
- Veterinary Medicine: Treats ocular diseases (e.g., keratitis) at 0.001% concentration in vaseline-lanolin formulations .
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMZNEHSMYESLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933445 | |
| Record name | Hexadecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14866-43-4 | |
| Record name | Phosphonium, hexadecyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reflux in Toluene
The most widely documented method involves refluxing triphenylphosphine with hexadecyl bromide in toluene. Zhu et al. (2012) achieved a reported 100% yield by heating equimolar amounts of triphenylphosphine (26.2 g, 100 mmol) and hexadecyl bromide (33.3 g, 100 mmol) in toluene (50 mL) under argon for 5 days. The reaction mixture forms a viscous oil, which is precipitated by adding a 1:1 toluene-hexane mixture. The resulting solids are vacuum-filtered and dried under high vacuum (0.05 mm Hg) to yield a white amorphous powder. While the 100% yield reported by Zhu et al. may represent theoretical efficiency, practical yields typically range between 80–90% due to minor side reactions and purification losses.
Key advantages of toluene include its high boiling point (110°C), which facilitates prolonged reflux without solvent loss, and its non-polar nature, which stabilizes the phosphonium salt. However, extended reaction times (5–7 days) are required to ensure complete quaternization, making this method less suitable for rapid synthesis.
Acetonitrile Reflux
Alternative protocols employ acetonitrile as a polar aprotic solvent to accelerate the reaction. A 2017 study refluxed triphenylphosphine (1.09 g, 4.15 mmol) with ethyl 9-bromononanoate (1.1 g, 4.15 mmol) in acetonitrile (10 mL) for 36 hours. After rotary evaporation, the residue was triturated with ethyl ether to remove unreacted starting materials, yielding a gum-like phosphonium salt. Although this method reduces reaction time to 1–2 days, the product often requires additional purification steps, such as column chromatography, to achieve >95% purity. Acetonitrile’s high polarity enhances the nucleophilicity of triphenylphosphine, promoting faster SN2 substitution. However, the formation of gummy intermediates complicates isolation, necessitating careful solvent selection during workup.
Benzonitrile Heating at Elevated Temperatures
A high-temperature approach using benzonitrile (bp 191°C) was reported for octadecyltriphenylphosphonium bromide synthesis. Hexadecyl bromide (43.3 g) and triphenylphosphine (34.1 g) were heated in benzonitrile (50 mL) at 150°C for 15 hours. Ether was added to precipitate the product, which was recrystallized to achieve high purity. Adapting this method for hexadecyl derivatives would likely follow similar conditions, with yields comparable to toluene-based methods (75–85%). Benzonitrile’s high boiling point enables faster reaction kinetics, but its cost and toxicity limit its use in large-scale applications.
Solvent Effects and Reaction Optimization
The choice of solvent critically impacts reaction rate, yield, and product purity. A comparative analysis of solvents is provided in Table 1.
Table 1: Solvent Comparison for this compound Synthesis
| Solvent | Boiling Point (°C) | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | 110 | 5–7 days | 80–90 | 95–98 |
| Acetonitrile | 82 | 24–48 hours | 70–85 | 90–95 |
| Benzonitrile | 191 | 12–15 hours | 75–85 | 97–99 |
Toluene remains the preferred solvent for laboratory-scale synthesis due to its balance of reactivity and ease of purification. Acetonitrile offers faster reaction times but necessitates additional steps to isolate the product from gummy residues. Benzonitrile, while efficient, is less practical for routine use due to handling challenges.
Purification Techniques
Trituration with Non-Solvents
Post-reaction mixtures are often triturated with non-solvents like hexane or diethyl ether to precipitate the phosphonium salt. For example, after refluxing in acetonitrile, the crude product is washed four times with ethyl ether to remove residual triphenylphosphine and alkyl bromide. This method achieves ~90% purity, with further purification requiring recrystallization or column chromatography.
Recrystallization
Recrystallization from dichloromethane-hexane mixtures enhances purity to >98%. The phosphonium salt is dissolved in minimal dichloromethane (5–10 mL/g), and hexane is added until cloudiness persists. Slow cooling yields crystalline product suitable for X-ray diffraction analysis.
Vacuum Filtration and Drying
Vacuum filtration through sintered glass funnels removes insoluble byproducts, while drying under high vacuum (0.05–0.1 mm Hg) eliminates residual solvents. This step is critical for obtaining hygroscopic-free product, as moisture can degrade phosphonium salts during storage.
Comparative Analysis of Synthesis Methods
A side-by-side evaluation of three primary methods highlights trade-offs between efficiency, yield, and practicality (Table 2).
Table 2: Method Comparison for this compound Synthesis
| Method | Duration | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Toluene Reflux | 5–7 days | 80–90 | 95–98 | High |
| Acetonitrile Reflux | 1–2 days | 70–85 | 90–95 | Moderate |
| Benzonitrile Heating | 12–15 hrs | 75–85 | 97–99 | Low |
The toluene method is optimal for high-purity, large-scale production despite longer duration, while acetonitrile suits time-sensitive laboratory applications. Benzonitrile’s rapid kinetics are offset by scalability limitations.
Large-Scale Production Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and solvent recovery. Toluene’s low cost and ease of distillation make it ideal for batch processes. A typical pilot-scale protocol involves:
-
Charging a 500 L reactor with triphenylphosphine (52.4 kg) and hexadecyl bromide (66.6 kg) in toluene (200 L).
-
Refluxing at 110°C for 5 days under nitrogen.
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Cooling to 25°C and adding hexane (200 L) to precipitate the product.
-
Filtering and drying under vacuum to yield 95.5 kg (85% yield) of this compound.
Solvent recovery systems reduce environmental impact and operational costs, with >90% toluene reclaimed via fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Hexadecyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Hexadecyltriphenylphosphonium bromide exhibits significant antimicrobial properties, making it a valuable compound in both medical and agricultural applications.
- Bactericidal Effects : Research indicates that compounds functionalized with phosphonium salts, including this compound, demonstrate substantial antimicrobial effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, studies have shown that cellulose-based materials modified with this compound exhibit enhanced bactericidal activity compared to their unmodified counterparts .
- Mechanism of Action : The antimicrobial efficacy is attributed to the hydrophobic nature of the compound, which facilitates interaction with microbial membranes, leading to cell disruption and death . This property positions this compound as a potential candidate for developing new antimicrobial agents in clinical settings.
Agricultural Applications
In agriculture, this compound is utilized primarily for its preservative and water treatment capabilities.
- Preservative Use : The compound serves as a preservative in various agricultural products, helping to extend shelf life and maintain quality during storage and transport .
- Water Treatment : It is also employed in water treatment processes to enhance the quality of irrigation water and reduce microbial contamination in agricultural settings. This application is crucial for sustainable farming practices, especially in regions where water quality is a concern .
Drug Delivery Systems
The unique structural characteristics of this compound have led to its exploration in drug delivery systems.
- Mitochondria-Targeted Therapies : Recent studies have focused on modifying existing drugs by conjugating them with triphenylphosphonium cations. These modifications enhance drug accumulation in mitochondria, improving therapeutic efficacy against cancer cells. For example, derivatives of hydroxyurea linked with triphenylphosphonium groups have shown increased antiproliferative effects against various cancer cell lines .
- Hydrophobicity and Efficacy : The hydrophobic nature of this compound plays a critical role in enhancing the delivery and effectiveness of therapeutic agents by promoting their preferential accumulation in target cells, particularly in mitochondrial-rich environments .
Summary of Applications
The following table summarizes the key applications of this compound:
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against various pathogens; used in medical and agricultural settings. |
| Agricultural Preservative | Extends shelf life of products; reduces microbial contamination in irrigation water. |
| Drug Delivery Systems | Enhances delivery of therapeutic agents to mitochondria; improves efficacy against cancer cells. |
Case Study 1: Antimicrobial Efficacy
A study demonstrated that cellulose-based materials functionalized with this compound exhibited a significant reduction in microbial growth rates compared to unmodified materials. The results indicated a strong correlation between the degree of functionalization and the antimicrobial effect observed against Staphylococcus aureus and Escherichia coli .
Case Study 2: Agricultural Application
In agricultural settings, this compound was tested as a preservative for fruits during storage. The results showed that treated fruits had lower rates of spoilage compared to untreated controls, highlighting its potential as an effective preservative agent .
Mechanism of Action
The mechanism of action of hexadecyltriphenylphosphonium bromide involves its adsorption onto surfaces, forming a protective barrier that inhibits corrosion. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic surfaces, enhancing its effectiveness as a corrosion inhibitor. Molecular dynamics simulations and density functional theory calculations have shown that the compound undergoes chemisorption and physisorption, forming a stable film on metal surfaces .
Comparison with Similar Compounds
Research Findings and Mechanisms
- Corrosion Inhibition : DFT simulations confirm HTPPB adsorbs on mild steel via electron donation from P and phenyl groups, forming a protective layer .
- Micellar Behavior : HTPPB’s aggregation number is lower than CTAB due to steric effects, reducing solubilization capacity for hydrophobic dyes .
- Synthetic Utility : In (Z)-7-tricosene synthesis, HTPPB’s ylide intermediate shows higher regioselectivity than shorter-chain analogs .
Biological Activity
Hexadecyltriphenylphosphonium bromide (HTPPB) is a quaternary phosphonium salt that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the compound's biological properties, including its antibacterial efficacy, cytotoxicity profiles, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Antimicrobial Activity
HTPPB exhibits significant antibacterial properties against various bacterial strains. Research indicates that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as some Gram-negative strains like Escherichia coli.
1.1 Minimum Inhibitory Concentration (MIC)
The efficacy of HTPPB was assessed through minimum inhibitory concentration (MIC) testing. The following table summarizes the MIC values against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 64 |
| Bacillus cereus | ≤ 128 |
| Escherichia coli | ≤ 256 |
These results indicate that HTPPB is particularly potent against Staphylococcus aureus, including antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapies .
2. Structure-Activity Relationship (SAR)
The biological activity of HTPPB is influenced by the structure of the phosphonium salt. Studies have shown that the length of the alkyl chain plays a crucial role in its antibacterial efficacy. The optimal chain length for maximum activity appears to be between C10 and C14. As the alkyl chain length increases beyond this range, a decrease in antibacterial activity is observed .
3. Cytotoxicity Profile
In addition to its antimicrobial properties, the cytotoxicity of HTPPB was evaluated in vitro using human cell lines. The findings revealed that certain derivatives of HTPPB exhibit favorable safety profiles at low concentrations (≤ 2 µg/mL), indicating a potential for therapeutic use without significant cytotoxic effects on human cells .
3.1 Case Study: Safety Evaluation
A study conducted by Ravindra and Karpagam demonstrated that tri-tert-butyl(n-dodecyl)phosphonium and tri-tert-butyl(n-tridecyl)phosphonium bromides showed low cytotoxicity while maintaining high antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the potential of HTPPB derivatives as safe alternatives in medical applications .
4. Applications in Veterinary Medicine
HTPPB has also been explored for its applications in veterinary medicine, particularly in treating parasitic infections such as eimeriosis in rabbits. A formulation containing HTPPB combined with sunflower oil was developed, demonstrating effective treatment outcomes with low toxicity .
4.1 Treatment Protocols
The following table outlines a treatment protocol for eimeriosis using HTPPB:
| Active Ingredient | Dosage | Administration Frequency |
|---|---|---|
| This compound | 30 mg/kg body weight | Twice with a 5-day interval |
This approach underscores the versatility of HTPPB beyond human medicine, showcasing its potential in animal health management.
5. Conclusion
This compound exhibits promising biological activity characterized by significant antibacterial effects, low cytotoxicity, and potential applications in both human and veterinary medicine. Ongoing research into its structure-activity relationships and safety profiles will be crucial for developing effective therapeutic agents based on this compound.
Q & A
Q. What are the standard protocols for synthesizing hexadecyltriphenylphosphonium bromide, and how is purity ensured?
this compound is typically synthesized via alkylation of triphenylphosphine with 1-bromohexadecane in anhydrous tetrahydrofuran (THF) under inert atmosphere. After reaction completion, purification involves recrystallization from acetone or ethanol. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-performance liquid chromatography (HPLC). Residual solvents are quantified via gas chromatography (GC) .
Q. How is this compound utilized in Wittig reactions for alkene synthesis?
The compound acts as a precursor for generating ylides in Wittig reactions. For example, deprotonation with strong bases like NaHMDS or n-BuLi at low temperatures (−30°C to −78°C) produces reactive ylides, which are then coupled with aldehydes (e.g., heptanal) to form alkenes. Reaction conditions (temperature, solvent, base) are optimized to minimize side products, and the final product is isolated via column chromatography .
Q. What role does this compound play in micellar solubilization studies?
As a cationic surfactant, it forms micelles in aqueous solutions, enhancing the solubility of hydrophobic compounds (e.g., Sudan I dye). Researchers assess solubilization capacity by varying surfactant concentration and measuring absorbance changes. Synergistic effects with hydrotropes (e.g., choline chloride) are evaluated to improve solubilization efficiency by 1.5-fold .
Advanced Research Questions
Q. What methodologies are employed to analyze the corrosion inhibition mechanism of this compound on mild steel?
Electrochemical techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) are used to measure inhibition efficiency (>99% at 0.07 mM). Adsorption isotherms (e.g., Langmuir) confirm chemisorption/physisorption hybrid mechanisms. Surface characterization via SEM-EDS validates protective film formation, while density functional theory (DFT) and molecular dynamics (MD) simulations model adsorption energetics and molecular orientation on steel surfaces .
Q. How do molecular simulations resolve contradictions in adsorption behavior across experimental studies?
Discrepancies in adsorption models (e.g., Freundlich vs. Langmuir) are addressed by simulating interfacial interactions using software like Gaussian or Materials Studio. Parameters such as charge distribution, frontier molecular orbitals, and binding energies are correlated with experimental data to validate adsorption modes. For instance, MD simulations reveal that alkyl chain length and phenyl group orientation critically affect inhibitor-metal surface interactions .
Q. What experimental strategies optimize the mitochondrial-targeting efficacy of this compound in cellular models?
Researchers evaluate mitochondrial accumulation using fluorescent probes (e.g., MitoTracker) in cell lines. Dose-response curves and confocal microscopy confirm localization. Antioxidant activity is assessed via ROS scavenging assays (e.g., DCFH-DA). Synergistic studies with therapeutics (e.g., in autoimmune arthritis models) involve in vivo pharmacokinetics and histopathological analysis .
Q. How does the surfactant’s critical micelle concentration (CMC) vary with temperature and ionic strength, and what experimental designs quantify this?
Conductivity measurements or surface tension tensiometry determine CMC under varying conditions (e.g., 25–60°C, 0.1–1 M NaCl). Data are fitted to thermodynamic models (e.g., Gibbs adsorption equation) to calculate parameters like ΔG°mic. Dynamic light scattering (DLS) characterizes micelle size distribution, while small-angle X-ray scattering (SAXS) probes structural changes .
Methodological Notes
- Contradiction Management : Conflicting solubilization data (e.g., hydrotrope synergy) are resolved by standardizing surfactant/hydrotrope ratios and solvent systems .
- Advanced Characterization : Combine experimental (EIS, SEM) and computational (DFT, MD) approaches for mechanistic clarity .
- Biological Applications : Use organelle-specific probes and ROS assays to validate mitochondrial targeting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
